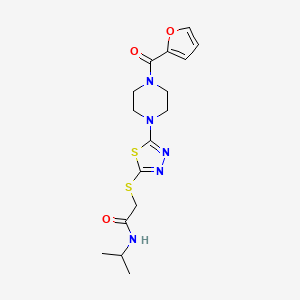
2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C16H21N5O3S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques
The synthesis of 1,3,4-thiadiazole derivatives containing piperazine involves starting materials like aminothiourea and carbon disulfide. These compounds have been characterized through various spectroscopic methods, indicating a complex process of creation and identification (Xia, 2015).
Biological Applications
The derivatives of 1,3,4-thiadiazole have shown significant biological activities. For instance, they have been investigated for their inhibitory effects on bacteria such as Xanthomonas campestris pv. oryzae, demonstrating potential as antibacterial agents. Additionally, some compounds have shown antiviral activity against tobacco mosaic virus, suggesting their use in combating viral infections (Xia, 2015).
Antimicrobial and Antileishmanial Activities
Antimicrobial Effects
Novel thiadiazole derivatives have been synthesized, showcasing a range of antimicrobial activities. These compounds have been evaluated against various microorganisms, with some displaying promising activity that could lead to the development of new antimicrobial agents. The structural variations in these compounds influence their effectiveness against specific bacteria and fungi, highlighting the importance of structural optimization in drug development (Başoğlu et al., 2013).
Antileishmanial Activity
Some 1,3,4-thiadiazole derivatives with piperazinyl-linked benzamidine substituents have been synthesized and tested for their antileishmanial activity against Leishmania major. These studies found that certain derivatives showed very good activity in both promastigote and amastigote forms, offering a potential pathway for the development of treatments against leishmaniasis. The selectivity and low toxicity of these compounds towards human cells make them promising candidates for further research (Tahghighi et al., 2011).
Properties
IUPAC Name |
2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEVRUAMABGKRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

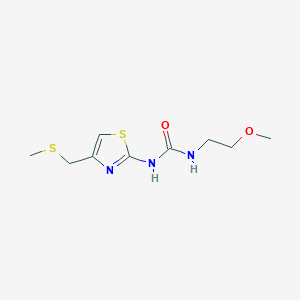
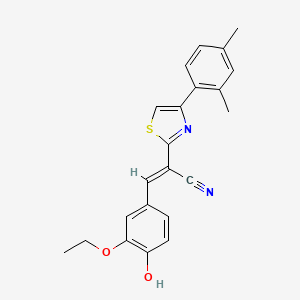
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
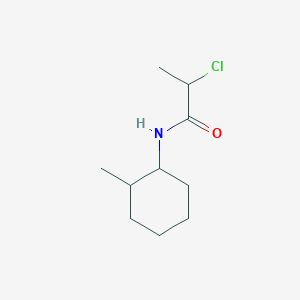
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)
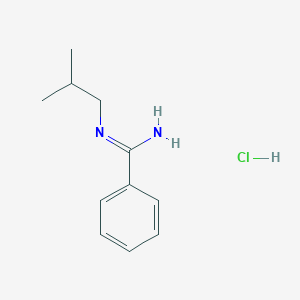
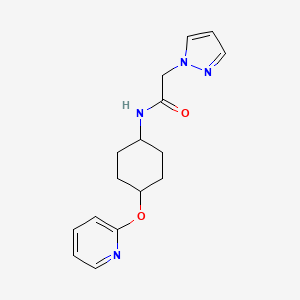

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)


